ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the triazole ring and the pyridine moiety in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form ethyl hydrazinecarboxylate. This intermediate then reacts with 2-pyridinecarboxaldehyde under acidic conditions to form the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby exerting its pharmacological effects. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
Uniqueness
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of the triazole ring and pyridine moiety, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 5-methyl-1-pyridin-2-yl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-3-17-11(16)10-13-8(2)15(14-10)9-6-4-5-7-12-9/h4-7H,3H2,1-2H3 |
InChI Key |
GVAAVKLQTVNILI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC=CC=N2 |
Origin of Product |
United States |
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